Synthesis of 1,14-Tetradecanediol from Dimethyl Tetradecanedioate: An In-depth Technical Guide
Synthesis of 1,14-Tetradecanediol from Dimethyl Tetradecanedioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,14-tetradecanediol from its precursor, dimethyl tetradecanedioate (B1240563). The primary focus of this document is to detail the reduction of the ester functional groups to alcohols. This transformation is a fundamental reaction in organic synthesis, and in this context, leads to the formation of a long-chain aliphatic diol, a versatile molecule with applications in various fields, including the synthesis of bioactive compounds and the development of novel materials.
This guide presents detailed experimental protocols for the most common and effective reduction methods, summarizes key quantitative data in tabular format for easy reference, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension.
Physicochemical Data
For clarity and quick reference, the key physical and chemical properties of the starting material and the final product are summarized in the tables below.
Table 1: Properties of Dimethyl Tetradecanedioate
| Property | Value |
| CAS Number | 5024-21-5 |
| Molecular Formula | C₁₆H₃₀O₄ |
| Molecular Weight | 286.41 g/mol |
| Appearance | White solid |
| Boiling Point | 196°C at 10 mmHg |
| LogP | 4.84 |
Table 2: Properties of 1,14-Tetradecanediol
| Property | Value |
| CAS Number | 19812-64-7 |
| Molecular Formula | C₁₄H₃₀O₂ |
| Molecular Weight | 230.39 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 85-90°C |
| Boiling Point | 356.1°C at 760 mmHg |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) |
Chemical Transformation
The synthesis of 1,14-tetradecanediol from dimethyl tetradecanedioate is a reduction reaction where the two ester groups of the starting material are converted into primary alcohols. This transformation can be achieved using various reducing agents, with metal hydrides being the most common.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 1,14-tetradecanediol using two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H).
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including esters to primary alcohols.[1][2][3][4]
Materials:
-
Dimethyl tetradecanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% (v/v) Sulfuric acid
-
Saturated aqueous sodium sulfate (B86663) solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice-water bath
Procedure:
-
Setup: A dry 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flushed with a slow stream of dry nitrogen.
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (2.9 g) in anhydrous THF (20 mL) is prepared.
-
Reaction: A solution of dimethyl tetradecanedioate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The reaction mixture is then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled in an ice-water bath. The excess LiAlH₄ is cautiously quenched by the dropwise addition of saturated aqueous sodium sulfate solution (12 mL).
-
Work-up: 10% (v/v) sulfuric acid (25 mL) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure 1,14-tetradecanediol.
Method 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride is another powerful reducing agent that can be used to convert esters to primary alcohols.[1][5] A literature report indicates a high yield of 97.0% for the synthesis of 1,14-tetradecanediol from dimethyl tetradecanedioate using this method.[6]
Materials:
-
Dimethyl tetradecanedioate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)
-
Anhydrous dichloromethane (B109758)
-
Anhydrous hexane (B92381)
-
Methanol
-
Aqueous Rochelle's salt solution (sodium potassium tartrate)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with dimethyl tetradecanedioate.
-
Dissolution: The starting material is dissolved in a mixture of anhydrous hexane and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Addition of DIBAL-H: The DIBAL-H solution is added dropwise to the stirred solution of the ester, maintaining the temperature at -78°C.
-
Reaction: The reaction mixture is stirred at -78°C for a period, then allowed to slowly warm to 0°C over 0.75 hours. The reaction progress is monitored by TLC. For full reduction to the diol, the reaction can be allowed to warm to room temperature and stirred for an additional period.[1]
-
Quenching: The reaction is cooled back to -78°C and quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1,14-tetradecanediol is then purified by column chromatography or recrystallization.
Experimental Workflow
The general workflow for the synthesis and purification of 1,14-tetradecanediol via hydride reduction is depicted in the following diagram.
Alternative Synthetic Routes
While hydride reduction is a common and effective method, other synthetic strategies could be employed for the synthesis of 1,14-tetradecanediol from dimethyl tetradecanedioate.
-
Borane (B79455) Reduction: Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), are known to reduce esters to alcohols.[7][8] A reported synthesis of 1,14-tetradecanediol from the corresponding dicarboxylic acid using borane in refluxing tetrahydrofuran achieved a quantitative yield, suggesting this could be a viable method for the diester as well.[6]
This guide provides a foundational understanding of the synthesis of 1,14-tetradecanediol from dimethyl tetradecanedioate. The provided protocols, data, and diagrams are intended to assist researchers and professionals in the successful execution and potential optimization of this chemical transformation. As with all chemical reactions, appropriate safety precautions should be taken, and the procedures may require optimization based on specific laboratory conditions and desired purity levels.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 6. 1,14-Tetradecanediol|lookchem [lookchem.com]
- 7. Borane Reagents [organic-chemistry.org]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
